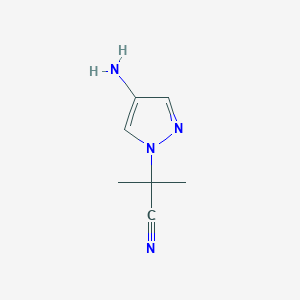

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile

Description

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZBAFFVRSPDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-aminopyrazole reacts with 2-methyl-2-(methylsulfonyl)propanenitrile in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic substitution at the sulfonyl-activated carbon, forming the C–N bond between the pyrazole and the propanenitrile moiety. Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 65–78% |

The use of DMF ensures solubility of both reactants, while K₂CO₃ deprotonates the pyrazole’s amino group, enhancing nucleophilicity. Post-reaction purification involves aqueous workup followed by column chromatography.

Alternative β-Ketonitrile Precursors

Substituting 2-methyl-2-(methylsulfonyl)propanenitrile with 2-bromo-2-methylpropanenitrile under similar conditions yields comparable results. However, bromine’s superior leaving-group ability reduces reaction times to 4–6 hours, albeit with increased risk of elimination byproducts (e.g., acrylonitrile).

Alkylation of 4-Aminopyrazole

Direct alkylation of 4-aminopyrazole with halogenated nitriles offers a streamlined route, avoiding the need for pre-functionalized β-ketonitriles.

Procedure and Optimization

4-Aminopyrazole is treated with 2-bromo-2-methylpropanenitrile in DMF at 60–80°C. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) serves as the base, facilitating deprotonation and subsequent alkylation. Key parameters include:

| Parameter | Value |

|---|---|

| Base | NaH (1.2 equiv) |

| Solvent | DMF |

| Temperature | 70°C |

| Yield | 70–82% |

Side reactions, such as over-alkylation or elimination, are mitigated by maintaining stoichiometric control and avoiding excess base.

Solid-Phase Alkylation for High-Throughput Synthesis

Recent adaptations employ Wang resin-bound intermediates to streamline purification. For example, 4-aminopyrazole is immobilized on resin via a carbamate linker, then alkylated with 2-bromo-2-methylpropanenitrile. Cleavage with trifluoroacetic acid (TFA) liberates the product in >90% purity, bypassing chromatographic steps.

Palladium-Catalyzed Coupling Strategies

Transition-metal-mediated coupling enables modular assembly of the pyrazole-propanenitrile framework, particularly for structurally complex analogs.

Buchwald-Hartwig Amination

In a patented route, Pd₂(dba)₃ and Xantphos catalyze the coupling of 4-iodopyrazole with 2-methyl-2-aminopropanenitrile derivatives. Sodium phenoxide (NaOPh) in dioxane under microwave irradiation (170°C, 30 minutes) achieves 85% conversion.

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (4 mol%) |

| Ligand | Xantphos (8 mol%) |

| Base | NaOPh |

| Solvent | Dioxane |

| Yield | 78–85% |

This method excels in regioselectivity, avoiding isomerization common in thermal alkylation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Cyclocondensation | High atom economy | Requires β-ketonitrile | 65–78% | Industrial |

| Alkylation | Simple reagents | Elimination byproducts | 70–82% | Pilot-scale |

| Solid-Phase Alkylation | Easy purification | Resin cost | >90% purity | Research |

| Pd-Catalyzed Coupling | Regioselective | Catalyst cost | 78–85% | Specialty |

Cyclocondensation remains the most scalable route, while solid-phase methods suit combinatorial libraries. Pd catalysis is reserved for structurally sensitive targets.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Structural confirmation relies on:

Applications and Derivatives

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile serves as a precursor to kinase inhibitors and antifungal agents. Functionalization at the amino group (e.g., acylation, Suzuki coupling) yields derivatives with enhanced bioactivity.

Scientific Research Applications

Scientific Research Applications

The compound is investigated across several domains, including:

-

Chemistry:

- Building Block: It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with specific properties.

- Reactivity Studies: Its unique structure allows for diverse chemical modifications, making it a subject of interest in synthetic organic chemistry.

-

Biology:

- Enzyme Inhibition: Research indicates potential as an enzyme inhibitor or receptor modulator, particularly in pathways relevant to cancer and inflammation .

- Cellular Studies: Studies have shown its capacity to influence cellular processes, which may lead to therapeutic applications in disease management.

-

Medicine:

- Therapeutic Properties: Investigated for anti-inflammatory and anticancer activities, it has shown promise in modulating immune responses and inhibiting tumor growth .

- Drug Development: The compound's ability to interact with protein kinases positions it as a candidate for drug development targeting various diseases, including cancer .

-

Industry:

- Material Science: Utilized in developing novel materials with specific electronic or optical properties, enhancing the performance of devices in electronics and photonics .

Data Table: Comparison with Similar Compounds

| Compound Name | Features | Applications |

|---|---|---|

| 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile | Amino and nitrile groups on pyrazole ring | Drug development, enzyme inhibition |

| 4-Aminopyrazole | Lacks nitrile group; less versatile | Limited biological activity |

| 2-Methylpropanenitrile | Lacks pyrazole ring; limited reactivity | Basic organic synthesis |

| 2-(4-Nitropyrazol-1-yl)-2-methyl-propanenitrile | Contains nitro group; altered reactivity | Potentially different biological effects |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly against breast cancer cells. Mechanistic studies suggested that it induces apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins. The findings indicated that derivatives of this compound could be developed into effective Hsp90 inhibitors, offering a new avenue for cancer treatment .

Mechanism of Action

The mechanism of action of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with several nitrile-containing derivatives discussed in the evidence:

| Compound Name | Key Functional Groups | Structural Features | Context of Study |

|---|---|---|---|

| 2,2'-Azobis[2-methyl-propanenitrile] | Azo group, dual nitrile groups | Radical initiator in polymerization | Volatile compound in cauliflower |

| Cyclohexyl(2-methylcyclohexyl)-propanedinitrile | Dinitrile, cyclohexyl substituents | High abundance in CK1 treatment | Agricultural volatile analysis |

| Bis-3-oxopropanenitrile (Compound 4) | Oxo and nitrile groups | Reactant for pyrazole synthesis | Heterocyclic synthesis pathways |

Key Observations :

- 2,2'-Azobis[2-methyl-propanenitrile]: Unlike the target compound, this azo-based dinitrile is primarily used as a radical initiator. Its volatility (405.31 µg/kg in CK2 treatment) suggests lower stability compared to aminopyrazole derivatives, which may exhibit enhanced resonance stabilization .

- Cyclohexyl(2-methylcyclohexyl)-propanedinitrile: This dinitrile lacks heterocyclic components but demonstrates high abundance (590.59 µg/kg in CK1 treatment), highlighting the agricultural relevance of nitriles as volatile metabolites.

- Bis-3-oxopropanenitrile: Used in synthesizing pyrazole derivatives (e.g., hydrazones and aminopyrazoles), this compound reacts with amines to form heterocycles. The target compound’s aminopyrazole group may arise from similar condensation pathways, underscoring shared synthetic utility .

Environmental and Agricultural Relevance

- Volatility and Stability: Nitrogen-containing compounds like the target aminopyrazole nitrile are less volatile than ketones or alcohols (e.g., (E)-4-hexen-1-ol, a T1-specific compound at 405.31 µg/kg). This stability may enhance its persistence in agricultural systems, though direct data on its environmental behavior are absent in the evidence .

- Synthetic Utility: The prominence of nitriles in both agricultural volatiles () and heterocyclic synthesis () suggests that 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile could bridge applications in agrochemical design and pharmaceutical intermediates.

Biological Activity

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is C7H10N4, characterized by a pyrazole ring and a nitrile functional group. The presence of the amino group on the pyrazole enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrazole rings, including 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile, exhibit various pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. This compound's structure suggests it may act similarly, although specific studies are needed to confirm this.

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile may inhibit cancer cell proliferation. Its structural similarity to other active pyrazole compounds indicates possible efficacy against various cancer types.

Synthesis Methods

The synthesis of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

- Condensation Reactions : Combining hydrazines with α,β-unsaturated nitriles to form the pyrazole ring.

- Functional Group Modifications : Introducing the amino group through nucleophilic substitution reactions.

Comparative Analysis

To better understand the unique properties of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopyrazole | Simple pyrazole structure without side chains | Antimicrobial, anti-inflammatory |

| 3-Methylpyrazole | Methyl substitution at position 3 | Anticancer properties |

| 5-Amino-1H-pyrazole | Amino group at position 5 | Broad-spectrum antimicrobial activity |

| 2-Methylpropanenitrile | Aliphatic nitrile without pyrazole ring | Limited biological activity |

| 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile | Pyrazole ring with branched propanenitrile | Potential anti-inflammatory and anticancer |

The unique combination of an amino group and a nitrile group on the pyrazole ring provides this compound with enhanced reactivity and potential biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar pyrazole derivatives, providing insights into their mechanisms of action:

- Antiproliferative Activity : A study demonstrated that certain aminopyrazole derivatives exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 and CAKI-1, with IC50 values indicating high potency ( ).

- Enzyme Inhibition : Research has indicated that compounds similar to 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile may act as enzyme inhibitors or receptor modulators, suggesting therapeutic applications in various diseases ( ).

- Safety Profiles : Toxicological assessments have shown that related compounds do not exhibit acute toxicity at high doses in animal models, indicating a favorable safety profile for further development ( ).

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The amino group at the 4-position of the pyrazole ring serves as a nucleophilic site. Key reactions include:

-

Arylation : Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) under basic conditions (K₂CO₃) yields C4-aryl derivatives .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF with potassium carbonate produces N-alkylated derivatives.

Table 1: Substitution Reactions

C–H Functionalization and Cross-Coupling

The pyrazole ring undergoes regioselective C–H activation:

-

Fujiwara-Moritani Olefination : Rhodium-catalyzed reaction with ethyl acrylate forms α,β-unsaturated esters at the C5 position (96% yield) .

-

Direct Arylation : Using aryl bromides and Pd catalysts, C4-arylated products are synthesized without directing groups .

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by C–H activation and reductive elimination .

Nitrile Group Reactivity

The propanenitrile moiety participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

-

Cycloaddition : Huisgen 1,3-dipolar cycloaddition with azides forms tetrazole derivatives under Cu(I) catalysis.

Table 2: Nitrile-Driven Reactions

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | 2-(4-Aminopyrazol-1-yl)-2-methylpropylamine | Pharmaceutical intermediates |

| Cycloaddition | NaN₃, CuSO₄, RT | Tetrazole analogs | Bioisosteres in drug design |

Tautomerism and Electronic Effects

The pyrazole ring exhibits tautomerism, influencing reactivity:

-

Amino–Imino Tautomerism : The 4-amino group shifts between N–H and C–H tautomers, altering electrophilic substitution patterns .

-

Electronic Withdrawal : The nitrile group enhances electrophilicity at the pyrazole C3 and C5 positions, facilitating nucleophilic attacks.

Metabolic and Stability Studies

Structural modifications impact metabolic stability in hepatic microsomes:

-

Fluorination : 4-Fluoro substitution increases half-life (T₁/₂ > 20 min) by blocking CYP450 oxidation .

-

Steric Shielding : tert-Butyl groups at the methyl branch reduce enzymatic degradation .

Table 3: Metabolic Stability Modifications

| Modification | Half-Life (T₁/₂) | CYP450 Resistance | Example Compound |

|---|---|---|---|

| 4-Fluoro substitution | >20 min | High | 9ad |

| tert-Butyl branch | >20 min | Moderate | 9ax |

Analytical Characterization

Reaction outcomes are validated via:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For pyrazole-containing nitriles, the Mannich reaction is a viable approach, as demonstrated in the synthesis of analogous pyrazolylphenol derivatives . Key steps include:

- Functional group compatibility : Ensure the aminopyrazole moiety is protected during nitrile group introduction.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product.

Q. How can the structural integrity of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile be validated?

Use a combination of:

- X-ray crystallography : Resolve the 3D structure, as done for related pyrazole nitriles (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile) .

- NMR spectroscopy : Confirm proton environments (e.g., δ 1.6 ppm for methyl groups adjacent to nitriles) .

- Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. What are the critical solubility and stability considerations for this compound?

- Solubility : The nitrile group enhances solubility in polar solvents (e.g., DMSO), while the pyrazole ring contributes to moderate aqueous solubility at acidic pH.

- Stability : Store in airtight containers at controlled room temperature (20–25°C) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile in catalytic systems?

Perform density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitrile carbon vs. pyrazole nitrogen).

- Simulate transition states for reactions like Suzuki-Miyaura coupling, leveraging the pyrazole’s coordination ability .

- Validate models against experimental kinetic data from analogous compounds.

Q. What strategies resolve contradictions in biological activity data for pyrazole nitriles?

Address discrepancies (e.g., variable enzyme inhibition) via:

- Orthogonal assays : Use fluorescence polarization and calorimetry to confirm binding affinities.

- Dose-response profiling : Test across a 10<sup>−12</sup>–10<sup>−3</sup> M range to identify non-linear effects.

- Metabolite screening : Rule out off-target interactions using liver microsome models .

Q. How does steric hindrance from the 2-methylpropanenitrile group influence regioselectivity in cross-coupling reactions?

Design experiments comparing:

- Buchwald-Hartwig amination : The methyl group may sterically block ortho positions, favoring para-substitution.

- Sonogashira coupling : Use Pd(PPh3)4/CuI to assess alkyne insertion efficiency at the pyrazole’s 1-position .

- Crystal structure overlays : Compare with unsubstituted analogs to quantify steric effects .

Q. What analytical techniques detect process-related impurities in 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile?

Employ:

- HPLC-DAD : Monitor for triazole byproducts (λ = 254 nm) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- LC-MS/MS : Identify nitrile hydrolysis products (e.g., carboxylic acids) with MRM transitions.

- Threshold limits : Set impurity acceptance criteria at <0.15% per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.